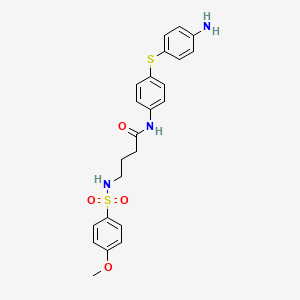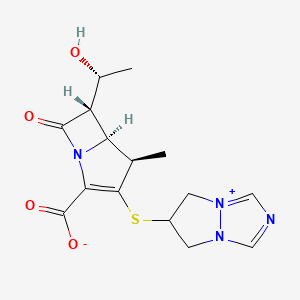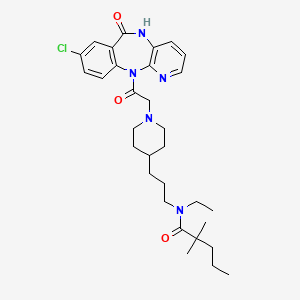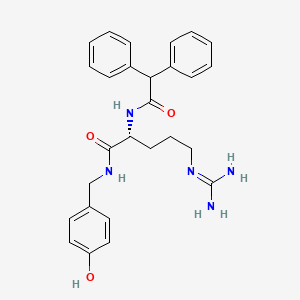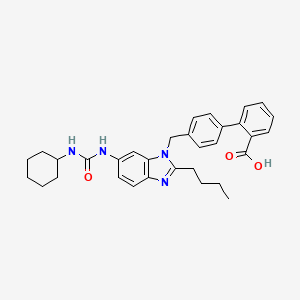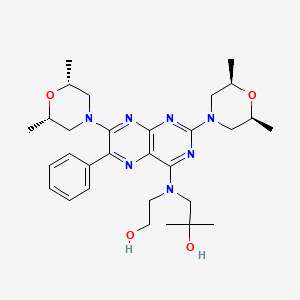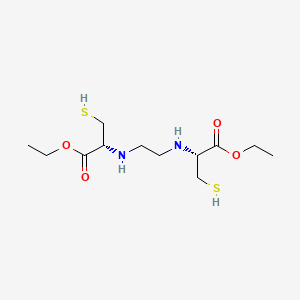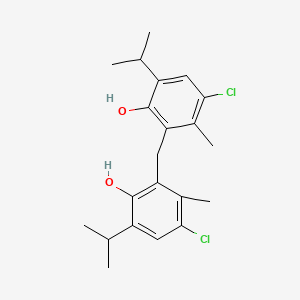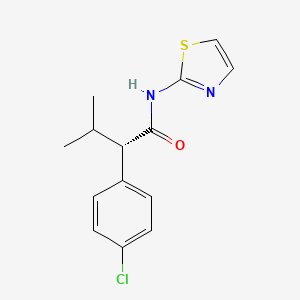
AMG7703
Overview
Description
AMG7703 is a selective and allosteric agonist of the free fatty acid receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). This receptor is activated by short-chain fatty acids such as acetate and propionate. This compound has been primarily used in research related to inflammation and metabolic processes .
Preparation Methods
The synthesis of AMG7703 involves the preparation of phenylacetamide derivatives. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the thiazole ring.
Attachment of the phenylacetamide group: The phenylacetamide group is introduced through a series of reactions, including amide bond formation.
Chlorination: The final step involves the chlorination of the phenyl ring to obtain the desired compound.
Chemical Reactions Analysis
AMG7703 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, where different substituents can be introduced
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AMG7703 has a wide range of scientific research applications:
Chemistry: It is used to study the binding interactions and structural models of free fatty acid receptors.
Biology: this compound is employed in research related to cellular signaling pathways, particularly those involving G protein-coupled receptors.
Medicine: The compound is investigated for its potential therapeutic effects in inflammatory and metabolic diseases.
Industry: While not widely used in industrial applications, this compound serves as a valuable tool in the development of new drugs targeting free fatty acid receptors .
Mechanism of Action
AMG7703 acts as an allosteric agonist of the free fatty acid receptor 2 (FFA2). It binds to a site on the receptor distinct from the endogenous ligand binding site, leading to a conformational change that enhances receptor activation. This activation triggers the Gαi-coupled signaling pathway, resulting in the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of downstream signaling cascades. The compound also stimulates calcium mobilization in cells expressing FFA2 .
Comparison with Similar Compounds
AMG7703 is unique in its selectivity and allosteric modulation of FFA2. Similar compounds include:
4-CMTB: Another selective allosteric agonist of FFA2, but with different pharmacokinetic properties.
TAK-875: An ago-allosteric ligand for FFA1, showing different receptor subtype selectivity.
Phenylacetamide derivatives: Various derivatives with modifications on the phenyl ring or thiazole moiety, exhibiting different degrees of selectivity and potency
This compound stands out due to its specific activation of FFA2 and its utility in studying the receptor’s role in metabolic and inflammatory processes.
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDQCGCBQYFSE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)
